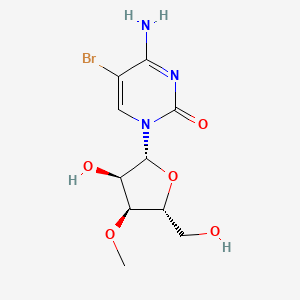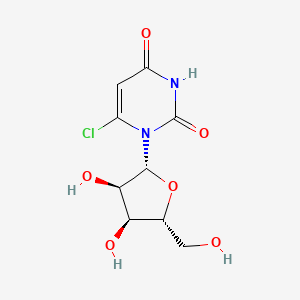
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzodioxole ring. Benzodioxoles are known for their aromatic properties and are often used as intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole typically involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts. Alkyl iodides may also be used to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzodioxole ring. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to various biological molecules. This binding can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: Lacks the fluorine, methoxy, and methyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-2-methylaniline: Contains a fluorine and methyl group but lacks the benzodioxole ring, resulting in different chemical properties.
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl): A more complex structure with additional functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
403610-11-7 |
|---|---|
Fórmula molecular |
C9H9FO3 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
4-fluoro-2-methoxy-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9FO3/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9/h3-5H,1-2H3 |
Clave InChI |
VDYGVDYVISHCMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=CC=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)


![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)

![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)

